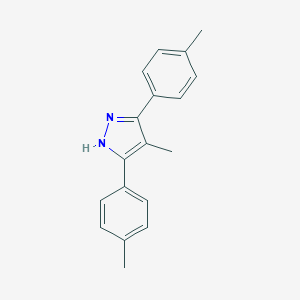
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBP is a pyrazole-based compound that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is not fully understood. However, studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may act by inhibiting the activity of certain enzymes and signaling pathways in the body. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to exhibit several biochemical and physiological effects. Studies have suggested that 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have neuroprotective effects, reduce oxidative stress, and inhibit the growth of cancer cells. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized using a variety of methods. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is also readily available, and its properties can be easily modified by altering the synthesis conditions. However, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole also has some limitations. It is a relatively new compound, and its properties and potential applications are still being explored. Additionally, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole may have some toxicity concerns, which need to be further investigated.
Orientations Futures
There are several future directions for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole research. One potential direction is the further exploration of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in medicinal chemistry. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has shown promising results in preclinical studies, and further research may lead to the development of novel drugs for the treatment of various diseases. Another potential direction is the development of new synthesis methods for 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, which may lead to the production of more efficient and cost-effective compounds. Finally, the investigation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole's potential applications in material science and analytical chemistry may lead to the development of novel materials and analytical tools.
Méthodes De Synthèse
The synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves the reaction of 4-methylphenylhydrazine with 4-methylacetophenone in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole compound. Several methods have been developed for the synthesis of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole, including the use of microwave-assisted synthesis, solvent-free synthesis, and others.
Applications De Recherche Scientifique
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-12-4-8-15(9-5-12)17-14(3)18(20-19-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCJIVYSZDHDPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

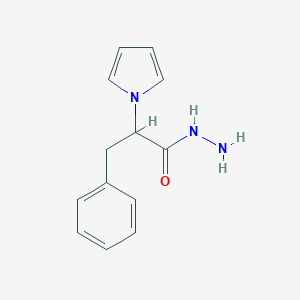

![2-(bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493677.png)
![[6-(3,5-Dimethylpyrazole-1-carbonyl)-3,4-dimethylcyclohex-3-en-1-yl]-(3,5-dimethylpyrazol-1-yl)methanone](/img/structure/B493678.png)
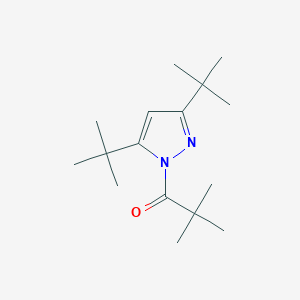

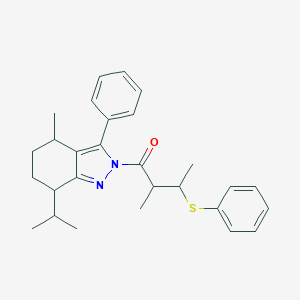
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-1-phenyl-1-butanone](/img/structure/B493686.png)

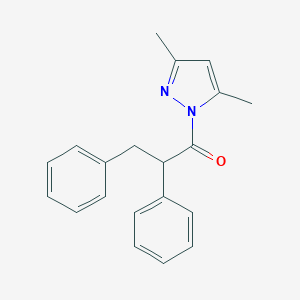
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493691.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylbutyl}-4-methylbenzenesulfonamide](/img/structure/B493692.png)
